An In-depth Technical Guide to the Chemical Properties and Applications of Isoxazole-4-carbaldehyde
An In-depth Technical Guide to the Chemical Properties and Applications of Isoxazole-4-carbaldehyde
Abstract: Isoxazole-4-carbaldehyde (CAS No. 65373-53-7) is a heterocyclic aldehyde that has garnered significant attention within the scientific community.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The document elucidates the molecule's role as a versatile synthetic intermediate, stemming from the unique electronic interplay between the isoxazole ring and the aldehyde functional group. We will explore key reaction mechanisms, provide detailed experimental protocols, and discuss its strategic importance as a foundational scaffold in medicinal chemistry and materials science.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is classified as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple biological targets with high affinity.[2] The inclusion of the isoxazole moiety in a molecule can enhance critical physicochemical properties, including metabolic stability and pharmacokinetic profiles. Its electronic and steric characteristics enable favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2]
Isoxazole-4-carbaldehyde emerges as a particularly valuable derivative. The aldehyde group at the 4-position serves as a highly reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[1][2] This synthetic versatility makes it an indispensable building block for generating compound libraries for high-throughput screening and for the targeted synthesis of novel therapeutic agents and advanced materials.[1][2]
Physicochemical and Spectroscopic Profile
The fundamental properties of Isoxazole-4-carbaldehyde are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 65373-53-7 | [1][3] |
| Molecular Formula | C₄H₃NO₂ | [1][3] |
| Molecular Weight | 97.07 g/mol | [1][3] |
| IUPAC Name | 1,2-oxazole-4-carbaldehyde | [1] |
| Appearance | White to light yellow solid or clear, colorless to light yellow liquid | [1] |
| SMILES | C1=C(C=NO1)C=O | [1] |
| InChI Key | BLOZNQVFQCOHRW-UHFFFAOYSA-N | [1][2] |
| Predicted Boiling Point | 211.9 ± 13.0 °C | [1] |
Spectroscopic Data Elucidation
Spectroscopic analysis provides definitive structural confirmation of Isoxazole-4-carbaldehyde. The key features are outlined below, reflecting the molecule's unique electronic environment.
| Method | Peak/Signal | Assignment | Reference(s) |
| ¹H NMR | δ 8.10-8.68 ppm (s, 1H) | Aldehyde proton (-CHO) | [1] |
| δ 6.24-6.37 ppm (s, 2H) | Isoxazole ring protons (H-3, H-5) | [1] | |
| ¹³C NMR | δ 190-200 ppm | Aldehyde carbonyl carbon | [1] |
| Infrared (IR) | ~1710 cm⁻¹ (Predicted) | Carbonyl C=O Stretch | [2] |
| 1690-1650 cm⁻¹ | Imine C=N Stretching (Ring) | [1] | |
| 3100-3000 cm⁻¹ | Aromatic C-H Stretching | [1] | |
| 1300-1000 cm⁻¹ | C-O Ring Stretching | [1] |
The aldehyde proton's significant downfield shift in the ¹H NMR spectrum is a direct consequence of the potent electron-withdrawing effects of both the carbonyl group and the adjacent isoxazole ring system.[1]
Core Synthesis Methodologies
The synthesis of Isoxazole-4-carbaldehyde and its derivatives is achievable through several strategic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis via Condensation with 3-Oxetanone
A highly effective and direct method for preparing 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction of primary nitroalkanes with 3-oxetanone.[2] This approach is valuable for its efficiency in constructing the core scaffold.
Workflow: Synthesis from 3-Oxetanone
Caption: Synthesis of Isoxazole-4-carbaldehyde derivatives.
Synthesis via 1,3-Dipolar Cycloaddition
A more general and widely employed approach for constructing the isoxazole ring is the [3+2] cycloaddition reaction.[2] This reaction occurs between a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, and an alkyne (the dipolarophile). This powerful "click chemistry" reaction is lauded for its high regioselectivity and efficiency in forming the stable heterocyclic ring.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of Isoxazole-4-carbaldehyde is dominated by the electrophilic character of the aldehyde functional group, which is significantly enhanced by the electron-withdrawing nature of the isoxazole ring.[2]
Reactions at the Aldehyde Moiety
The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack. This facilitates a range of crucial transformations:
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Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common step in building more complex drug-like molecules.[1]
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Oxidation: The aldehyde can be oxidized to the corresponding isoxazole-4-carboxylic acid, providing another key synthetic intermediate.[2]
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Reduction: Reduction of the aldehyde yields the corresponding isoxazol-4-ylmethanol.[2]
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Nucleophilic Additions: It participates in various nucleophilic addition reactions, such as the Henry reaction with nitroalkanes or Knoevenagel condensation.[1]
Reactivity of the Aldehyde Group
Caption: Key reactions of the aldehyde functional group.
Applications in Drug Discovery and Materials Science
Isoxazole-4-carbaldehyde is not merely a chemical curiosity; it is a pivotal intermediate in the development of functional molecules.
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Pharmaceuticals: It serves as a precursor for a wide range of bioactive compounds. Derivatives have shown potential as acetylcholinesterase inhibitors for neurological disorders, as well as anticancer, anti-inflammatory, and antimicrobial agents.[1]
-
Agrochemicals: The inherent biological activity of the isoxazole ring makes it a useful building block in the development of novel pesticides and herbicides.[1][2]
-
Material Science: Researchers utilize Isoxazole-4-carbaldehyde in the synthesis of polymers, coatings, and fluorescent probes for cellular imaging, leveraging its unique chemical and electronic properties.[1]
Experimental Protocols
The following protocol provides a representative, step-by-step methodology for the synthesis of a 3-substituted isoxazole-4-carbaldehyde derivative, adapted from established condensation principles.[2]
Protocol: Synthesis of 3-methylisoxazole-4-carbaldehyde
Objective: To synthesize 3-methylisoxazole-4-carbaldehyde via the base-mediated condensation of nitroethane with 3-oxetanone.
Materials:
-
Nitroethane
-
3-Oxetanone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (100 mL).
-
Addition of Base and Nitroalkane: Add anhydrous potassium carbonate (1.5 equivalents) to the DMF. Stir the suspension for 10 minutes. Slowly add nitroethane (1.2 equivalents) dropwise to the stirring suspension at room temperature. Causality: The base is required to deprotonate the nitroalkane, forming the nucleophilic nitronate anion necessary for the initial attack.
-
Addition of Ketone: Add 3-oxetanone (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Elevated temperature is necessary to overcome the activation energy for the ring-opening of the oxetanone and subsequent cyclization and dehydration steps to form the aromatic isoxazole ring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) followed by brine (1 x 100 mL). Causality: Washing removes residual DMF and inorganic salts, purifying the crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methylisoxazole-4-carbaldehyde.
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Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the data to established literature values.
Conclusion
Isoxazole-4-carbaldehyde stands out as a heterocyclic compound of significant synthetic utility. Its chemical properties are defined by the activated aldehyde group, which provides a gateway for diverse functionalization. This versatility, combined with the inherent biological relevance of the isoxazole scaffold, firmly establishes its importance as a key building block for innovation in medicinal chemistry, agrochemicals, and materials science. Continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with valuable applications.
References
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
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Scribd. (n.d.). Efficient Synthesis of Isoxazole-5(4H)-ones. Retrieved from Scribd. [Link]
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Connect Journals. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Asian Journal of Chemistry, 32(7), 1699-1702. [Link]
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National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from NIH website. [Link]
- Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
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Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 197-206. [Link]
